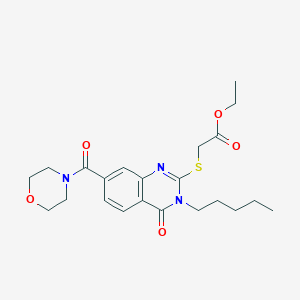

![molecular formula C24H25N5O2 B2356388 6-(3,5-Dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 872843-41-9](/img/no-structure.png)

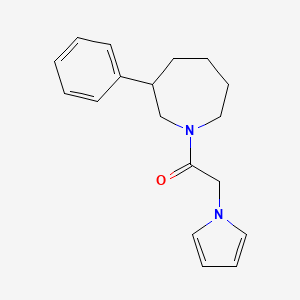

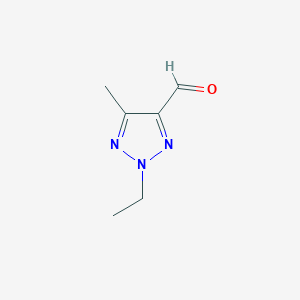

6-(3,5-Dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and chemical stability .Aplicaciones Científicas De Investigación

Versatile Host for Anions

The compound's imidazole moiety plays a key role in its application as a versatile host for anions. The electrostatic interactions and hydrogen bonding capabilities of the imidazole group enable it to interact with various anions effectively (Nath & Baruah, 2012).

Luminescence Sensing

Lanthanide-based metal-organic frameworks incorporating dimethylphenyl imidazole derivatives have been developed for luminescence sensing of benzaldehyde derivatives. This application demonstrates the potential of the compound in the field of fluorescence sensors (Shi, Zhong, Guo, & Li, 2015).

Polymerization Catalyst

The compound's imidazole group has shown utility in the copper-catalyzed oxidative coupling of phenols to produce high-performance engineering plastics. The basicity and steric hindrance of the imidazole ring enhance catalytic activity in these polymerization reactions (Gamez, Simons, Aromí, Driessen, Challa, & Reedijk, 2001).

Synthesis of Imidazoles

The compound is involved in the synthesis of 4H-imidazoles, showcasing its role in organic synthesis, particularly in the production of heterocyclic compounds (Mukherjee-Müller, Chaloupka, Heimgartner, Schmid, Link, Bernauer, Schönholzer, & Daly, 1979).

Catalysts for Nucleoside Coupling

This compound's derivatives are used as catalysts in the coupling reaction of nucleoside methyl phosphonamidites, important in the synthesis of nucleic acid derivatives (Bats, Schell, & Engels, 2013).

Imidazolidine Derivatives

The compound is involved in the synthesis of imidazolidine derivatives, which have potential applications in various fields, including medicinal chemistry (Kantlehner, Haug, & Bauer, 2012).

Propiedades

Número CAS |

872843-41-9 |

|---|---|

Nombre del producto |

6-(3,5-Dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

Fórmula molecular |

C24H25N5O2 |

Peso molecular |

415.497 |

Nombre IUPAC |

6-(3,5-dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C24H25N5O2/c1-16-13-17(2)15-19(14-16)27-11-12-28-20-21(25-23(27)28)26(3)24(31)29(22(20)30)10-9-18-7-5-4-6-8-18/h4-8,13-15H,9-12H2,1-3H3 |

Clave InChI |

SDPWIBYZAMEGSS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

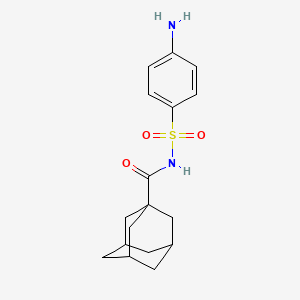

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2,3,4-trifluorophenyl)methanone](/img/structure/B2356306.png)

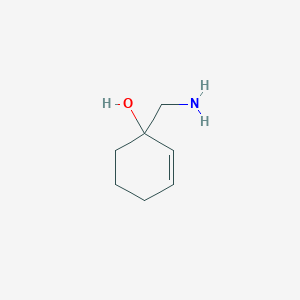

![3-(4-chlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2356312.png)

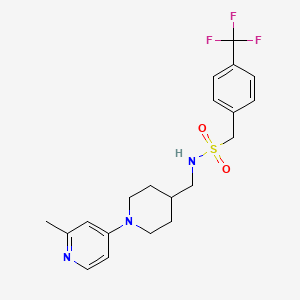

![1-[(4-Chlorophenyl)sulfonyl]-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2356317.png)

![Benzo[d]thiazol-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2356318.png)

![N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2356326.png)